molecular formula C8H7Br2I B1659888 1,2-Bis(bromomethyl)-4-iodobenzene CAS No. 689260-54-6

1,2-Bis(bromomethyl)-4-iodobenzene

Cat. No.: B1659888
CAS No.: 689260-54-6
M. Wt: 389.85
InChI Key: OYYFTJIVJBBROJ-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-iodobenzene (C₈H₆Br₂I) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 1,2-positions and an iodine atom at the 4-position of the benzene ring. This structure confers unique reactivity, particularly in cross-coupling reactions and as a building block for supramolecular chemistry. The bromomethyl groups act as leaving groups, facilitating nucleophilic substitutions, while the iodine atom enables participation in metal-catalyzed couplings (e.g., Sonogashira or Suzuki reactions) .

Properties

CAS No.

689260-54-6

Molecular Formula

C8H7Br2I

Molecular Weight

389.85

IUPAC Name

1,2-bis(bromomethyl)-4-iodobenzene

InChI

InChI=1S/C8H7Br2I/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2

InChI Key

OYYFTJIVJBBROJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)CBr)CBr

Canonical SMILES

C1=CC(=C(C=C1I)CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzene Derivatives
Compound Name Molecular Formula Substituents Key Applications/Reactivity Synthesis Method (Key Steps)
1,2-Bis(bromomethyl)-4-iodobenzene C₈H₆Br₂I 1,2-(CH₂Br), 4-I Cross-coupling reactions, polymer precursors Bromination of 4-iodo-1,2-dimethylbenzene
1,2-Bis(bromomethyl)benzene C₈H₈Br₂ 1,2-(CH₂Br) Alkylating agent, dendrimer synthesis Radical bromination of o-xylene
2-Bromo-1-chloro-4-iodobenzene C₆H₃BrClI 2-Br, 1-Cl, 4-I Pharmaceutical intermediates Sequential halogenation
4-Bromo-1-(bromomethyl)-2-iodobenzene C₇H₅Br₂I 4-Br, 1-CH₂Br, 2-I Crystallography studies Bromination using N-bromosuccinimide

Key Observations :

  • Reactivity: The iodine in 1,2-bis(bromomethyl)-4-iodobenzene enhances its utility in metal-catalyzed reactions compared to non-iodinated analogs like 1,2-bis(bromomethyl)benzene.
  • Synthesis Complexity: Introducing iodine often requires additional steps (e.g., iodination or Sonogashira coupling) compared to bromine-only derivatives .
Biphenyl and Polyaromatic Analogs
Compound Name Molecular Formula Structure Key Applications/Reactivity Synthesis Method (Key Steps)
4,4'-Bis(bromomethyl)-1,1'-biphenyl C₁₄H₁₂Br₂ Biphenyl with BrCH₂ at 4,4' Liquid crystals, polymer networks Ullmann coupling followed by bromination
(E)-1,2-Bis(4-bromophenyl)ethene C₁₄H₁₀Br₂ Ethylene with 4-BrPh groups Organic electronics, OLEDs Wittig reaction or Heck coupling

Key Observations :

  • Structural Rigidity: Biphenyl derivatives (e.g., 4,4'-bis(bromomethyl)-1,1'-biphenyl) exhibit enhanced rigidity compared to monosubstituted benzene analogs, influencing their crystallinity and thermal stability .
  • Electronic Properties : Ethylene-linked bromophenyl compounds (e.g., (E)-1,2-bis(4-bromophenyl)ethene) are prioritized in optoelectronics due to extended conjugation .
Functionalized Derivatives
Compound Name Molecular Formula Functional Groups Key Applications/Reactivity Synthesis Method (Key Steps)
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O Ketone with 4-BrPh groups Ligand design, enzyme inhibitors Friedel-Crafts acylation
1,2-Bis(benzyloxy)-4-bromobenzene C₂₀H₁₇BrO₂ Benzyloxy groups at 1,2; Br at 4 Protecting group in organic synthesis Alkylation of 4-bromocatechol

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzyloxy groups) reduce reactivity in electrophilic substitutions compared to smaller groups like bromomethyl .
  • Diverse Reactivity: Ketone-containing derivatives (e.g., 1,3-bis(4-bromophenyl)-2-propanone) enable further functionalization via condensation or reduction .
Reactivity in Cross-Coupling Reactions

1,2-Bis(bromomethyl)-4-iodobenzene has been utilized in Sonogashira coupling to synthesize ethynyl-linked networks, as demonstrated in halogen-bonded supramolecular frameworks . Comparatively, non-iodinated analogs like 1,2-bis(bromomethyl)benzene are less efficient in such reactions due to the absence of a heavy atom for catalytic activation .

Crystallographic Behavior

The iodine atom in 1,2-bis(bromomethyl)-4-iodobenzene contributes to distinct crystal packing via halogen bonding, a feature absent in bromine-only analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl .

Toxicity and Handling

Bromomethyl compounds generally exhibit high toxicity and corrosiveness. For example, 1,2-bis(bromomethyl)benzene requires strict ventilation and personal protective equipment . The iodine substituent may introduce additional hazards (e.g., light sensitivity), though specific data for 1,2-bis(bromomethyl)-4-iodobenzene remain unreported.

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